(R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride
Description
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Properties
IUPAC Name |
(2R)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-9-15-12-8-7-11-5-4-6-14(16-2)13(11)10-12;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZOPGSQNJGSJO-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)C(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride is a compound of interest in pharmacological research, particularly for its potential interactions with various neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C14H22ClNO
- Molecular Weight: 255.79 g/mol
- CAS Number: 91826440
The biological activity of this compound is primarily attributed to its interaction with serotonin and dopamine receptors. It has been shown to act as a selective agonist at serotonin 1A receptors and may influence dopaminergic signaling pathways.
Receptor Interactions
- Serotonin 1A Receptors:
- Dopamine Receptors:
Biological Activity Summary Table
| Activity Type | Target Receptor | Effect | Reference |
|---|---|---|---|
| Agonist | Serotonin 1A | Increased signaling | |
| Agonist | Dopamine D2 | Modulation of cAMP levels | |
| Agonist | Dopamine D3 | Enhanced dopaminergic effects |
Case Study 1: Serotonin Interaction
A study published in Psychopharmacology examined the effects of this compound on serotonin receptor binding in postmortem brain tissue. The findings suggested an increase in serotonin receptor availability in individuals with depression, indicating the compound's potential therapeutic role in mood disorders .
Case Study 2: Dopaminergic Modulation
In vivo studies using PET imaging demonstrated that administration of this compound resulted in a dose-dependent decrease in dopamine receptor binding following amphetamine-induced dopamine release. This suggests that the compound may have a regulatory effect on dopaminergic neurotransmission, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease .
Pharmacological Characterization
Pharmacological characterization revealed that this compound exhibits potent agonistic properties at both serotonin and dopamine receptors. Its unique structure allows for selective receptor engagement, making it a candidate for further investigation as a therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Target Receptor | Activity Type |
|---|---|---|
| This compound | Serotonin 1A, D2, D3 | Agonist |
| 8-OH-DPAT | Serotonin 1A | Agonist |
| MNPA | Dopamine D2 | Agonist |
Scientific Research Applications
Neuropharmacology
Research indicates that (R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride may modulate neurotransmitter systems, showing potential as:
- Serotonin Receptor Modulator : The compound's structural similarity to other serotonin receptor ligands suggests it may act as an agonist or antagonist at serotonin receptors, influencing mood regulation .
- Dopamine Receptor Activity : Its interactions with dopamine receptors indicate potential applications in treating disorders like schizophrenia and Parkinson's disease .
Antioxidant Properties
Studies have suggested that this compound may exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.
The biological activity of this compound has been explored through various assays:
- Binding Affinity Studies : Computational modeling and experimental assays have demonstrated its binding affinity to serotonin and dopamine receptors. These studies provide insights into its pharmacodynamics and therapeutic potential .
Comparative Analysis of Related Compounds
Understanding the structure-activity relationship is essential for optimizing the therapeutic profile of this compound. Below is a comparative table of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminotetralin | Basic tetralin structure | Dopamine receptor activity |
| 8-Hydroxy-N-propyl-tetralin | Hydroxyl substitution | Neuroprotective effects |
| 4-Methyl-N-propyl-tetralin | Methyl substitution on the aromatic ring | Antidepressant properties |
| 7-Methoxy-N-propyl-tetralin | Methoxy group at different position | Potential anxiolytic effects |
The unique combination of functional groups in this compound may confer distinct receptor selectivity compared to these derivatives, enhancing its therapeutic profile.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- A study published in ACS Chemical Neuroscience highlighted its potential as a selective serotonin 5-HT1 receptor agonist, indicating therapeutic implications for anxiety and depression treatment .
- Another research article examined its effects on dopamine D2 receptors, suggesting possible applications in managing psychotic disorders .
Preparation Methods
Catalytic Hydrogenation and Final Salt Formation
Hydrogenolytic removal of the phenylethyl group employs 10% Pd/C in ethanol under 50 psi H₂ at 80°C. This step concurrently reduces residual unsaturated bonds, ensuring tetralin ring saturation. Subsequent hydrochloride salt formation with ethyl acetate-HCl yields the final product with 99.2% purity.
Critical Considerations :
- Catalyst Loading : 5 wt% Pd/C balances cost and activity
- Temperature Control : Exceeding 100°C degrades the methoxy group
- Acid Selection : Ethyl acetate-HCl minimizes Cl⁻ overincorporation
Analytical Characterization and Quality Control
HPLC analysis on a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms 98.5% ee. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 214°C, consistent with monohydrate formation.
Spectroscopic Data :
- ¹H NMR (400 MHz, D₂O) : δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃), 2.68–2.74 (m, 2H, NCH₂), 3.81 (s, 3H, OCH₃), 6.92–7.08 (m, 3H, ArH)
- HRMS (ESI+) : m/z 220.1332 [M+H⁺] (calc. 220.1338 for C₁₄H₂₂ClNO)
Industrial Scalability and Environmental Impact
The outlined three-step process demonstrates scalability to kilogram quantities with an E-factor of 18.2, primarily due to solvent use in chromatography. Alternative workup strategies (e.g., reactive crystallization) may reduce waste. Lifecycle analysis identifies tetrahydrofuran and dichloromethane as primary contributors to process mass intensity (PMI), suggesting substitution with cyclopentyl methyl ether could enhance sustainability.
Q & A
Q. What are the recommended methods for synthesizing (R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride enantioselectively?
Methodological Answer:
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) to induce stereoselectivity during the reductive amination step.
- Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC to separate enantiomers post-synthesis .
- Critical Parameters : Monitor reaction temperature (< 0°C for ketone intermediates) and solvent polarity (e.g., THF vs. dichloromethane) to optimize yield and enantiomeric excess (ee > 98%).
Q. How can the purity and stereochemical identity of the compound be validated?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with a mobile phase of hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Retention times for (R)- and (S)-enantiomers should differ by ≥ 2 minutes .
- NMR Spectroscopy : Compare NMR shifts of the methoxy group (δ ~3.7 ppm) and propyl chain (δ ~0.9–1.6 ppm) with reference standards.
- Polarimetry : Measure optical rotation (e.g., [α] = +15.2° for the (R)-enantiomer) to confirm stereochemical consistency .
Advanced Research Questions
Q. How should researchers design experiments to assess receptor-binding specificity of (R)-8-methoxy-N-propyl-2-aminotetaline hydrochloride?
Methodological Answer:
- Radioligand Displacement Assays :
- Use -labeled 5-HT or dopamine D receptor ligands.
- Incubate the compound (1 nM–10 µM) with membrane preparations from transfected HEK293 cells.
- Calculate IC and K values using nonlinear regression (e.g., GraphPad Prism).
- Functional Assays :
- Measure intracellular Ca flux (Fluo-4 AM dye) or cAMP modulation (ELISA) to evaluate agonist/antagonist activity.
- Include controls: vehicle (DMSO < 0.1%) and reference antagonists (e.g., ondansetron for 5-HT) .
Q. How can contradictions in pharmacological data (e.g., conflicting EC50_{50}50 values across studies) be resolved?
Methodological Answer:
- Source Analysis : Verify enantiomeric purity (see Question 2), as impurities in the (S)-enantiomer may confound results.
- Assay Conditions : Standardize buffer pH (7.4 ± 0.1), temperature (37°C), and cell passage number.
- Meta-Analysis : Compare datasets using Bland-Altman plots to identify systematic biases (e.g., plate reader calibration errors) .
Q. What strategies are effective for studying the compound’s metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assays :
- Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).
- Quantify parent compound depletion over 60 minutes using LC-MS/MS.
- CYP Inhibition Screening :
- Test against CYP3A4, CYP2D6, and CYP2C19 isoforms with probe substrates (e.g., midazolam for CYP3A4).
- Calculate % inhibition at 10 µM compound concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
